2,4-Dichloro-8-methylquinoline
Overview
Description
2,4-Dichloro-8-methylquinoline, also known as DCQ, is a heterocyclic compound that is widely used in scientific research. It belongs to the quinoline family of compounds and has a molecular formula of C11H7Cl2N.
Scientific Research Applications
Synthesis and Structural Studies
2,4-Dichloro-8-methylquinoline has been a subject of interest in the field of chemical synthesis and structural analysis. For instance, the synthesis and crystal structure of this compound were explored, revealing insights into its 3-dimensional structure and potential as an anti-cancer agent (Somvanshi et al., 2008). Additionally, studies have been conducted on similar quinoline derivatives, providing valuable information on their molecular structure and potential applications in pharmaceuticals (Murugavel et al., 2018).
Antimicrobial Applications
Research has indicated that certain quinoline derivatives demonstrate significant antimicrobial properties. For example, a study on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues showed promising results against foodborne bacteria, suggesting potential applications in food preservation and pharmaceutical development (Kim et al., 2014).
Photophysical and Optical Properties
There's interest in the photophysical and optical properties of quinoline derivatives for various applications. A study conducted a foundational theoretical analysis of adsorption and docking involving quinoline derivatives, assessing their potential in therapeutic and diagnostic applications, particularly in relation to COVID-19 (Ullah et al., 2022).
Corrosion Inhibition
Quinoline derivatives have also been investigated for their potential as corrosion inhibitors. A study synthesized novel 8-hydroxyquinoline derivatives and assessed their effectiveness in protecting mild steel in corrosive environments, highlighting their potential industrial applications (Rbaa et al., 2019).
properties
IUPAC Name |
2,4-dichloro-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGLBSSASWGQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372727 | |
Record name | 2,4-dichloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-8-methylquinoline | |
CAS RN |
102878-20-6 | |
Record name | 2,4-Dichloro-8-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102878-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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